

Spectroscopic Properties of p-Nitrophenylalanine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	4-Nitro-L-phenylalanine	
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This guide provides a comprehensive overview of the core spectroscopic properties of the unnatural amino acid p-nitrophenylalanine (pNPA). Tailored for researchers, scientists, and drug development professionals, this document details the absorption, fluorescence, nuclear magnetic resonance (NMR), and vibrational spectroscopy characteristics of pNPA. It includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and application of this versatile molecule in various scientific domains.

Introduction

para-Nitrophenylalanine is a non-proteinogenic amino acid that has found significant utility in biochemical and pharmaceutical research. Its unique nitro group on the phenyl ring imparts distinct spectroscopic signatures that are sensitive to the local environment, making it a valuable probe for studying protein structure, function, and dynamics. Furthermore, pNPA serves as a crucial intermediate in the synthesis of various compounds, including peptide-based drugs and chromogenic enzyme substrates.[1][2][3] This guide will explore the key spectroscopic features of pNPA and provide practical methodologies for their characterization.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of p-nitrophenylalanine is dominated by the electronic transitions of the nitrophenyl chromophore. The position and intensity of the absorption bands are influenced by the solvent polarity and pH.

Data Presentation



Spectroscopic Parameter	Value	Conditions	Reference
Absorption Maxima (λmax)	~274-280 nm	Neutral pH	[4]
~317 nm (p-nitrophenol)	Acidic pH	[5]	
~400-405 nm (p- nitrophenolate)	Alkaline pH	[5][6][7]	
Molar Extinction Coefficient (ε)	~8,800 M-1cm-1 (for p-nitroaniline)	at 405-410 nm	[6]
~18,000 M-1cm-1 (for p-nitrophenol)	at 405 nm in 1 N NaOH	[1]	

Note: The molar extinction coefficient for pNPA itself is not readily available in the literature, but values for the related chromophores p-nitroaniline and p-nitrophenol, which are often products in assays involving pNPA derivatives, are provided for context.

Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of pnitrophenylalanine.

Materials:

- p-Nitrophenylalanine
- Spectrophotometer-grade solvents (e.g., water, ethanol, phosphate buffer)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:



- Sample Preparation: Prepare a stock solution of pNPA in the desired solvent. A typical concentration is in the range of 10-100 μ M. Ensure the solvent is appropriate for the desired pH and experimental conditions.
- Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).
- Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the pNPA. This
 will serve as the blank to zero the instrument and subtract the solvent's absorbance.
- Sample Measurement: Rinse the cuvette with the pNPA solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar
 extinction coefficient is to be determined, measure the absorbance of several known
 concentrations and use the Beer-Lambert law (A = εcl) to calculate ε.[3][7]

Fluorescence Spectroscopy

While the parent amino acid phenylalanine exhibits weak intrinsic fluorescence, the introduction of the nitro group in p-nitrophenylalanine significantly quenches this fluorescence.[8][9] Therefore, pNPA itself is not considered a strong fluorophore. However, it is often used in contexts where fluorescence is measured, for example, as a quencher or as part of a substrate that releases a fluorescent product. For context, the fluorescence properties of the related unnatural amino acid p-cyanophenylalanine, which is a useful fluorescent probe, are often studied.[10]

Data Presentation

Direct quantitative fluorescence data for p-nitrophenylalanine is not extensively reported due to its quenching properties.

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes a general method for measuring the fluorescence emission spectrum, which for pNPA would primarily confirm its low quantum yield.

Materials:



- p-Nitrophenylalanine
- Fluorescence-grade solvents
- Quartz fluorescence cuvettes
- Spectrofluorometer

Procedure:

- Sample Preparation: Prepare a dilute solution of pNPA (e.g., 1-10 μM) in the chosen solvent.
 The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[9]
- Instrument Setup: Turn on the spectrofluorometer. Set the excitation wavelength, which is typically at or near the absorption maximum (e.g., 280 nm). Set the emission wavelength range to be scanned (e.g., 290-500 nm).
- Blank Measurement: Record the emission spectrum of the solvent blank to identify any background signals or Raman scattering peaks.
- Sample Measurement: Record the fluorescence emission spectrum of the pNPA solution.
- Data Correction: If necessary, subtract the blank spectrum from the sample spectrum and correct for instrument-specific variations in detection efficiency across the wavelength range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms within the pNPA molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation and for studying interactions.

Data Presentation

¹H NMR Chemical Shifts (δ) in CDCl₃ (for a derivative):[11]



Proton	Chemical Shift (ppm)
Aromatic CH	8.19
Aromatic CH	6.92

| OH | 5.39 |

¹³C NMR Chemical Shifts (δ) in CDCl₃ (for a derivative):[11]

Carbon	Chemical Shift (ppm)
Aromatic CH	160.94
Aromatic CH	126.16

| Aromatic CH | 115.63 |

Note: The provided data is for a p-nitrophenol derivative, which is closely related to the nitrophenyl moiety of pNPA. Specific shifts for pNPA will vary with solvent and pH.

Experimental Protocol: NMR Spectroscopy

Materials:

- p-Nitrophenylalanine
- Deuterated NMR solvent (e.g., D₂O, DMSO-d₆)
- NMR tubes
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve an appropriate amount of pNPA in the chosen deuterated solvent in an NMR tube. The concentration will depend on the spectrometer's sensitivity.
- Instrument Setup: Tune and shim the NMR spectrometer to the specific sample and solvent.



- Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignments.[12]
- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and correlation experiments.[12]
 [13]

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For pNPA, the characteristic vibrations of the nitro group, the amino acid backbone, and the phenyl ring are of particular interest.

Data Presentation

Characteristic FT-IR Absorption Bands (for p-nitroaniline):[4]

Functional Group	Wavenumber (cm⁻¹)
N-H Stretching	3350-3482
C=C Stretching (aromatic)	1570-1585
C-C Stretching (aromatic)	1430-1445
C-N Stretching	1244-1283
C-H Bending (in-plane)	1100-1180

| C-H Bending (out-of-plane) | 665-780 |

Characteristic Raman Shifts (for phenylalanine):[14]



Vibration	Wavenumber (cm ⁻¹)
Ring Breathing Mode	~1003

| C-H Bending | ~1031 |

Note: The provided FT-IR data is for p-nitroaniline, which shares the key chromophore with pNPA. The Raman data is for phenylalanine, which provides the backbone and phenyl ring vibrations.

Experimental Protocol: FT-IR Spectroscopy

Materials:

- p-Nitrophenylalanine
- KBr (for pellet preparation) or ATR accessory
- · FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet): Mix a small amount of pNPA with dry KBr powder and press it into a thin, transparent pellet.
- Sample Preparation (ATR): Place a small amount of the solid pNPA sample directly onto the ATR crystal.
- Background Measurement: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
- Sample Measurement: Place the sample in the spectrometer and record the FT-IR spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.[15]

Circular Dichroism (CD) Spectroscopy



Circular dichroism spectroscopy is used to study chiral molecules and is particularly powerful for determining the secondary structure of proteins. For a single chiral molecule like L- or D-pNPA, CD can provide information about its conformation. The CD spectrum of phenylalanine shows a broad band between 197-225 nm.[16][17]

Experimental Protocol: Circular Dichroism Spectroscopy

Materials:

- L- or D-p-Nitrophenylalanine
- CD-grade solvent (e.g., water, phosphate buffer)
- Quartz CD cuvette (typically with a short path length, e.g., 1 mm)
- CD spectropolarimeter

Procedure:

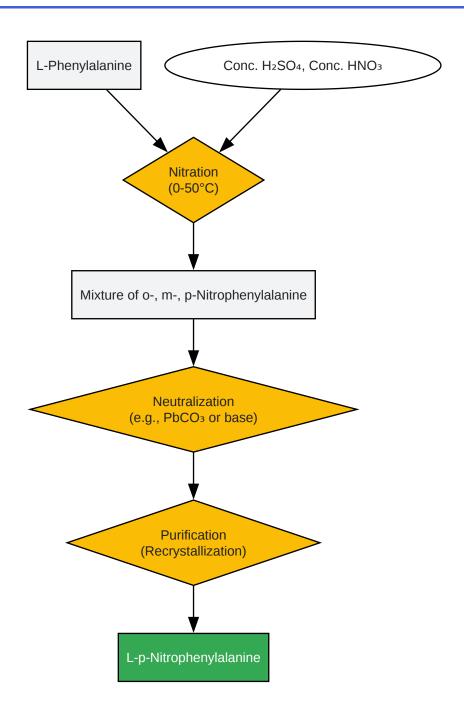
- Sample Preparation: Prepare a solution of the pNPA enantiomer in the chosen solvent.
- Instrument Setup: Turn on the instrument and purge with nitrogen gas. Set the appropriate scanning parameters (wavelength range, scan speed, bandwidth).
- Blank Measurement: Record the CD spectrum of the solvent in the cuvette.
- Sample Measurement: Record the CD spectrum of the pNPA solution.
- Data Processing: Subtract the blank spectrum from the sample spectrum and convert the signal to molar ellipticity.

Visualizations

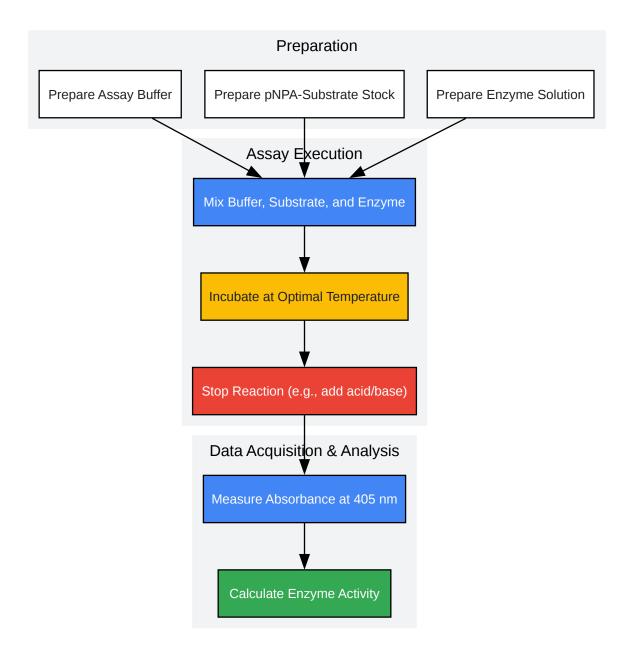
Synthesis of L-p-Nitrophenylalanine

The following diagram illustrates a common synthetic route for L-p-nitrophenylalanine via the nitration of L-phenylalanine.[2][18][19]









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